molecular formula C15H19N5O2S B7540034 4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine

4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine

Cat. No. B7540034
M. Wt: 333.4 g/mol
InChI Key: JUIIELMPNXMANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine is not fully understood. However, it has been hypothesized that this compound may work by inhibiting certain enzymes or proteins that are involved in cellular processes, such as cell growth and division.
Biochemical and Physiological Effects
4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to have neuroprotective properties. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine in lab experiments is its potential use in cancer research. This compound has been found to inhibit the growth of cancer cells in vitro, which may make it useful in the development of new cancer treatments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it can be optimized for use in lab experiments. Additionally, this compound could be studied for its potential use in treating other diseases, such as inflammatory disorders or neurological disorders. Finally, research could be conducted to develop new synthesis methods for this compound, in order to make it more readily available for use in scientific research.

Synthesis Methods

The synthesis of 4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine involves the reaction of 2,4-dimethylpyrimidine with 4-pyridin-3-ylsulfonylpiperazine in the presence of a catalyst. This reaction produces the desired compound, which can be purified through various methods, such as column chromatography or recrystallization.

Scientific Research Applications

4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine has been found to have a variety of scientific research applications. It has been used in studies related to cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in treating neurological disorders, as it has been found to have neuroprotective properties.

properties

IUPAC Name

4,6-dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-12-10-13(2)18-15(17-12)19-6-8-20(9-7-19)23(21,22)14-4-3-5-16-11-14/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIIELMPNXMANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine

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